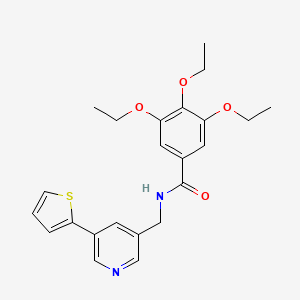

3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

描述

3,4,5-Triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a triethoxy-substituted aromatic ring linked to a pyridinylmethyl-thiophene moiety. The synthesis likely involves coupling a triethoxy-substituted benzoyl chloride with a pyridinylmethyl-thiophene amine precursor, analogous to methods described for related benzamide-thiazole derivatives (e.g., Mannich reactions or condensation steps) .

属性

IUPAC Name |

3,4,5-triethoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-4-27-19-11-17(12-20(28-5-2)22(19)29-6-3)23(26)25-14-16-10-18(15-24-13-16)21-8-7-9-30-21/h7-13,15H,4-6,14H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFQRRKQTHEXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

化学反应分析

Types of Reactions

3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

作用机制

The mechanism of action of 3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, compounds containing the thiophene moiety have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . This inhibition can lead to the disruption of cellular processes and the induction of cell death in cancer cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from recent literature:

Structural and Functional Group Analysis

Table 1: Key Structural Features and Inferred Properties

Key Observations:

- Electronic Effects : Ethoxy groups are electron-donating, contrasting with the electron-withdrawing dichloro groups in 4d, which may alter binding affinities in enzymatic targets .

- Heteroaromatic Motifs : The thiophene-pyridine system in the target compound resembles NS5 RdRp inhibitors (e.g., Compound 27) but lacks the sulfonamide moiety critical for viral polymerase inhibition .

Pharmacological and Biochemical Implications

HDAC Inhibition Potential

Benzamide derivatives like MS275 are known histone deacetylase (HDAC) inhibitors, where the benzamide group chelates zinc in the enzyme’s active site . While the target compound lacks the carbamate or hydroxamate groups typical of HDAC inhibitors, its planar benzamide-thiophene scaffold may facilitate interactions with hydrophobic enzyme pockets, warranting enzymatic assays to validate this hypothesis .

Antiviral Activity

Compound 27’s thiophene-alkynyl group and sulfonamide substituent are critical for NS5 RdRp inhibition . The target compound’s thiophene moiety could similarly engage in π-stacking with viral polymerase residues, but the absence of sulfonamide or hydroxpropynyl groups may limit its efficacy against this target.

Metabolic Stability

Triethoxy groups may improve metabolic stability compared to methoxy or hydroxypropynyl substituents (as in Compound 27) by reducing oxidative metabolism . However, the bulky ethoxy groups could sterically hinder target binding.

生物活性

3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a thiophene moiety and a pyridine ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O4S. The compound features:

- Ethoxy groups at positions 3, 4, and 5 on the benzene ring.

- A thiophene ring attached to a pyridine moiety that enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : Compounds with a thiophene structure often inhibit critical enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response pathways.

- Modulation of Cell Signaling : The compound may influence signaling pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines:

- IC50 Values : The compound has shown IC50 values in the low micromolar range against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both bacterial and fungal strains. It exhibited significant inhibitory effects on certain pathogens in vitro.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide | Lacks thiophene group | Moderate anticancer activity |

| 3,4-dimethoxy-N-(2-methylpyridinyl)benzamide | Fewer functional groups | Lower efficacy in enzyme inhibition |

| 3,4-dimethoxy-N-(tetrahydro-pyran)benzamide | Different heterocyclic structure | Limited biological activity |

The presence of the thiophene moiety in this compound contributes to its enhanced biological activities compared to these similar compounds .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study involving the administration of this compound in animal models showed significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction in cancer cells .

- Inflammatory Disorders : In models of acute inflammation, treatment with this compound resulted in reduced swelling and pain indicators compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。